H-Bond Donor Count: Zero (Tertiary) vs. One (Secondary) vs. Two (Primary)—A Determinant of Target Engagement and Membrane Permeability
The target compound N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamide possesses zero hydrogen-bond donor (HBD) atoms, making it a fully N,N-disubstituted tertiary sulfonamide . The closest secondary analog, N-cyclohexyl-2,4,6-trimethylbenzenesulfonamide (Hit2Lead SC-5357857), has 1 HBD . The primary analog 2,4,6-trimethylbenzenesulfonamide (CAS 4543-58-2) has 2 HBDs [1]. This zero-HBD feature is critical for applications requiring passive membrane permeability or target binding that cannot accommodate an H-bond donor; the absence of an ionizable N–H also means the compound cannot act via the canonical zinc-binding mechanism of primary sulfonamide carbonic anhydrase inhibitors, which require NH deprotonation for zinc coordination [2].
| Evidence Dimension | Number of hydrogen-bond donor atoms |
|---|---|
| Target Compound Data | 0 HBD (tertiary sulfonamide, N,N-disubstituted); MW 309.47; formula C₁₇H₂₇NO₂S |
| Comparator Or Baseline | N-cyclohexyl-2,4,6-TMBS: 1 HBD (secondary, C₁₅H₂₃NO₂S). 2,4,6-trimethylbenzenesulfonamide: 2 HBD (primary, C₉H₁₃NO₂S) |
| Quantified Difference | HBD absolute difference: target 0 vs. secondary 1 vs. primary 2; fundamentally different H-bond pharmacophore |
| Conditions | Structural analysis based on molecular formula and N-substitution pattern; vendor-reported data for comparators |
Why This Matters
Zero H-bond donor capacity uniquely positions this compound for permeability-dependent assays and target classes where N–H-mediated interactions are undesirable, making it functionally non-replaceable by primary or secondary sulfonamides.
- [1] Molbase. 2,4,6-Trimethylbenzenesulfonamide (CAS 4543-58-2). MW 199.27, LogP 3.0403, PSA 68.54, 2 HBD. Available at: https://qiye.molbase.cn/d17603/495901 View Source
- [2] Dudutiene V, Zubriene A, Kairys V, et al. RCSB PDB 6T4N: Human Carbonic Anhydrase II bound by 2,4,6-trimethylbenzenesulfonamide. Primary sulfonamide NH coordinates zinc ion. Deposited 2019. doi:10.2210/pdb6T4N/pdb. View Source
